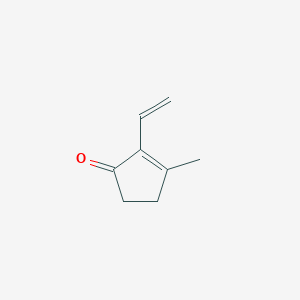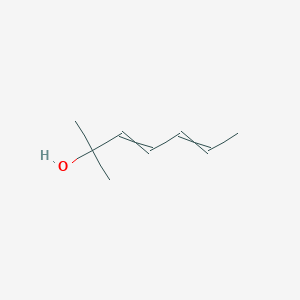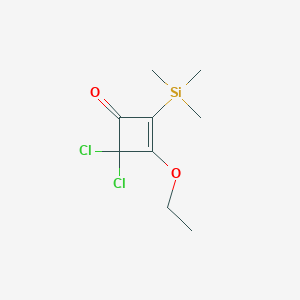
4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one is a unique organic compound characterized by its cyclobutene ring structure with various substituents, including dichloro, ethoxy, and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the cyclobutene ring, followed by the introduction of the dichloro, ethoxy, and trimethylsilyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The dichloro and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one exerts its effects involves interactions with specific molecular targets. The dichloro and ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dichloro-3-phenyl-2-(trimethylsilyl)cyclobut-2-en-1-one
- 4,4-Dichloro-3-methyl-2-(trimethylsilyl)cyclobut-2-en-1-one
- 4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclopent-2-en-1-one
Uniqueness
Compared to similar compounds, 4,4-Dichloro-3-ethoxy-2-(trimethylsilyl)cyclobut-2-en-1-one is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. The combination of dichloro and trimethylsilyl groups also imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
85990-52-9 |
|---|---|
Molecular Formula |
C9H14Cl2O2Si |
Molecular Weight |
253.19 g/mol |
IUPAC Name |
4,4-dichloro-3-ethoxy-2-trimethylsilylcyclobut-2-en-1-one |
InChI |
InChI=1S/C9H14Cl2O2Si/c1-5-13-8-6(14(2,3)4)7(12)9(8,10)11/h5H2,1-4H3 |
InChI Key |
AQBMHNWECNQULE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)C1(Cl)Cl)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid](/img/structure/B14413369.png)
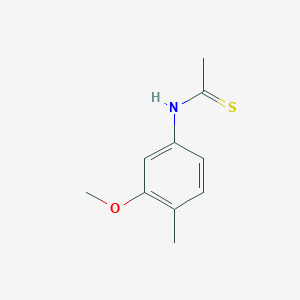
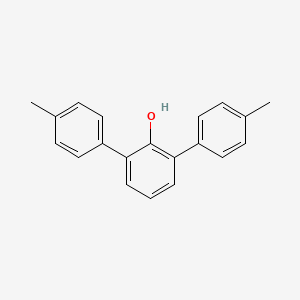
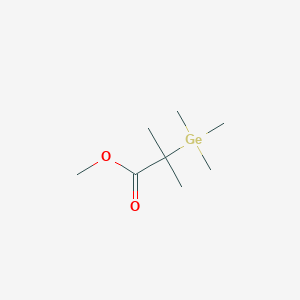
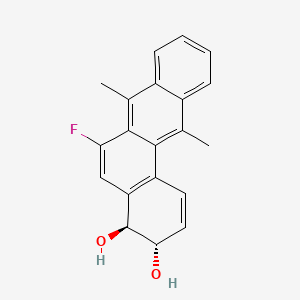

![4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol](/img/structure/B14413422.png)
![4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B14413431.png)
![4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14413443.png)
![2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid](/img/structure/B14413453.png)
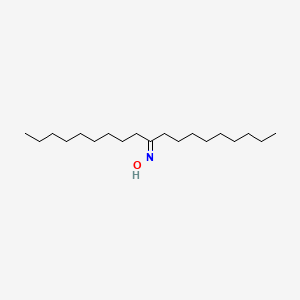
![6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B14413460.png)
